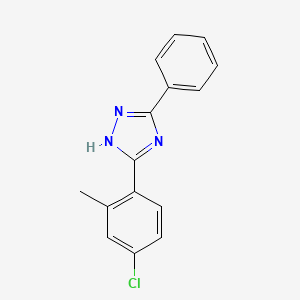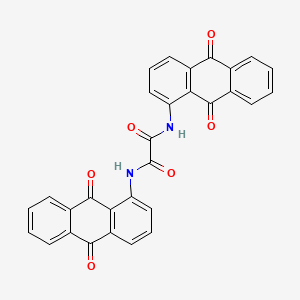
N~1~,N~2~-Bis(9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~2~-Bis(9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide is a complex organic compound characterized by the presence of two anthracene units linked through an ethanediamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Bis(9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide typically involves the reaction of 9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid with ethanediamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of N1,N~2~-Bis(9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~2~-Bis(9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of reactive carbonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic reagents like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~,N~2~-Bis(9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for the development of new materials with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N~2~-Bis(9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable complexes with metal ions, which can influence various biochemical processes. The presence of the anthracene units allows for π-π stacking interactions, which can further modulate its activity.
Comparison with Similar Compounds
Similar Compounds
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar in structure but with a different substituent on the anthracene unit.
Bis(9,10-dioxo-9,10-dihydroanthracene-1-diazonium) zinc(II) chloride: Contains diazonium groups and a metal ion, offering different reactivity and applications.
Uniqueness
N~1~,N~2~-Bis(9,10-dioxo-9,10-dihydroanthracen-1-yl)ethanediamide is unique due to its specific structure, which allows for versatile reactivity and the formation of stable complexes with metal ions. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
Properties
CAS No. |
84914-73-8 |
|---|---|
Molecular Formula |
C30H16N2O6 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
N,N'-bis(9,10-dioxoanthracen-1-yl)oxamide |
InChI |
InChI=1S/C30H16N2O6/c33-25-15-7-1-3-9-17(15)27(35)23-19(25)11-5-13-21(23)31-29(37)30(38)32-22-14-6-12-20-24(22)28(36)18-10-4-2-8-16(18)26(20)34/h1-14H,(H,31,37)(H,32,38) |
InChI Key |
DWMOKFLFEAVEKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C(=O)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B14402005.png)
![{1-[(Butan-2-yl)sulfanyl]-2,2-dimethoxyethyl}benzene](/img/structure/B14402013.png)

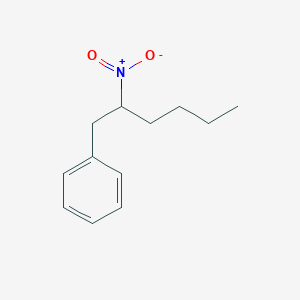
![Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl-](/img/structure/B14402035.png)
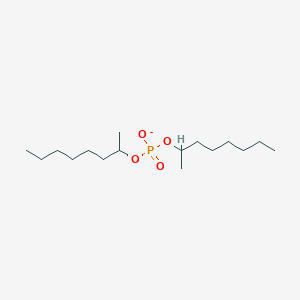
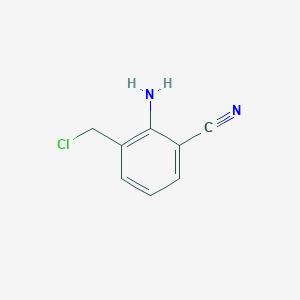
![N-Chloro-N-[2-chloro-4-(trimethylsilyl)but-3-yn-1-yl]benzenesulfonamide](/img/structure/B14402068.png)
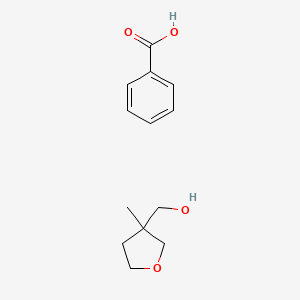

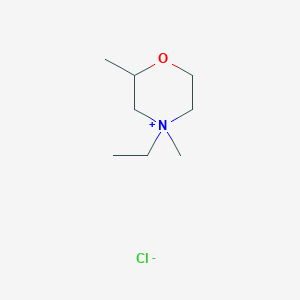
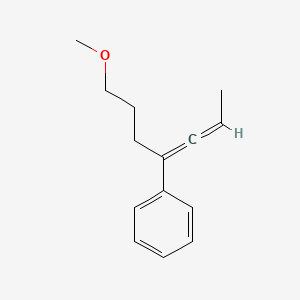
![2,2'-(Piperazine-1,4-diyl)bis[N-([1,1'-biphenyl]-3-yl)acetamide]](/img/structure/B14402105.png)
